2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine
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Overview
Description
2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine is a heterocyclic compound featuring an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
The primary target of 2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine is human carbonic anhydrase II (hCA II) . Carbonic anhydrases are enzymes involved in many important physiological and pathological processes . Specifically, hCA II is a target for the treatment of glaucoma .
Biochemical Pathways
The inhibition of hCA II affects the conversion of carbon dioxide and water into bicarbonate ions and protons within the eye . This process is crucial for the production of aqueous humor, the fluid in the eye. By inhibiting this enzyme, the production of this fluid is reduced, thereby lowering intraocular pressure .
Result of Action
The result of the action of this compound is a reduction in intraocular pressure . This makes it a potential candidate for the treatment of glaucoma, a condition characterized by increased pressure within the eye that can lead to vision loss .
Biochemical Analysis
Biochemical Properties
Oxazole derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the substitution pattern in the oxazole derivatives .
Cellular Effects
Oxazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .
Molecular Mechanism
The molecular mechanism of action of 2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine is not well-defined. Oxazole derivatives have been known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Oxazole derivatives have been reported to exhibit changes in their effects over time, including stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Oxazole derivatives have been reported to exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Oxazole derivatives have been known to be involved in various metabolic pathways, interacting with enzymes or cofactors, and affecting metabolic flux or metabolite levels .
Transport and Distribution
Oxazole derivatives have been known to interact with transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
Oxazole derivatives may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide, which then undergoes cyclodehydration in sulfuric acid to yield 2-methyl-5-phenyloxazole. This intermediate can be further reacted with ethylamine to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted amines.
Scientific Research Applications
2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethanol: Similar structure but with a hydroxyl group instead of an amine.
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: Contains a sulfonamide group, showing different biological activities.
2-Methyl-5-phenyloxazole: Lacks the ethan-1-amine side chain, used as an intermediate in various syntheses.
Uniqueness
2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-methyl-4-phenyl-1,3-oxazol-5-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-14-12(11(15-9)7-8-13)10-5-3-2-4-6-10/h2-6H,7-8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEOQDMXMITMRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)CCN)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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